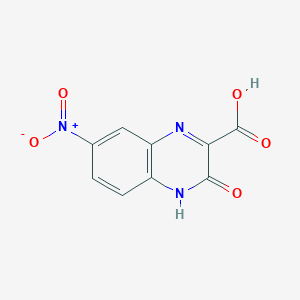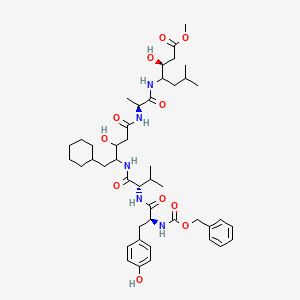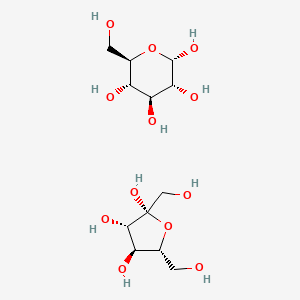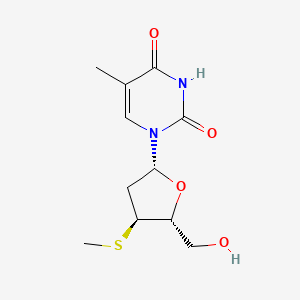
Thymidine, 3'-S-methyl-3'-thio-
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Thymidine, 3’-S-methyl-3’-thio-, is a modified nucleoside analog of thymidine, where the 3’-hydroxyl group is replaced by a sulfur atom and further methylated
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of Thymidine, 3’-S-methyl-3’-thio-, typically involves the substitution of the 3’-hydroxyl group of thymidine with a sulfur atom, followed by methylation. One common method involves the use of phosphoramidite chemistry, which is widely employed for the synthesis of oligonucleotides . The reaction conditions often include the use of coupling agents such as 1H-tetrazole or its derivatives to facilitate the formation of the phosphoramidite intermediate .
Industrial Production Methods
Industrial production of Thymidine, 3’-S-methyl-3’-thio-, may involve scalable synthesis techniques similar to those used in laboratory settings but optimized for higher yields and purity. This includes the use of automated synthesizers and purification methods such as high-performance liquid chromatography (HPLC) to ensure the quality of the final product .
Análisis De Reacciones Químicas
Types of Reactions
Thymidine, 3’-S-methyl-3’-thio-, can undergo various chemical reactions, including:
Oxidation: The sulfur atom can be oxidized to form sulfoxides or sulfones.
Substitution: The methyl group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid (mCPBA) can be used for oxidation reactions.
Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium hydride (NaH) and alkyl halides.
Major Products
Oxidation: The major products include sulfoxides and sulfones.
Aplicaciones Científicas De Investigación
Thymidine, 3’-S-methyl-3’-thio-, has several applications in scientific research:
Mecanismo De Acción
The mechanism of action of Thymidine, 3’-S-methyl-3’-thio-, involves its incorporation into DNA in place of natural thymidine. This incorporation can disrupt normal DNA replication and repair processes, making it a useful tool for studying these mechanisms. The sulfur atom substitution enhances the rate of template copying by increasing the nucleophilicity of the molecule, which facilitates its incorporation into nucleic acid templates .
Comparación Con Compuestos Similares
Similar Compounds
3’-Amino-3’-deoxy-2-thio-thymidine: Another modified nucleoside with an amino group at the 3’ position instead of a hydroxyl group.
5-Bromo-2’-deoxyuridine (BrdU): A thymidine analog used for tracking DNA synthesis in cells.
Uniqueness
Thymidine, 3’-S-methyl-3’-thio-, is unique due to the presence of a sulfur atom at the 3’ position, which significantly alters its chemical properties and reactivity compared to other thymidine analogs. This modification enhances its utility in biochemical research, particularly in the study of nucleic acid interactions and mechanisms .
Propiedades
Número CAS |
127908-94-5 |
|---|---|
Fórmula molecular |
C11H16N2O4S |
Peso molecular |
272.32 g/mol |
Nombre IUPAC |
1-[(2R,4S,5R)-5-(hydroxymethyl)-4-methylsulfanyloxolan-2-yl]-5-methylpyrimidine-2,4-dione |
InChI |
InChI=1S/C11H16N2O4S/c1-6-4-13(11(16)12-10(6)15)9-3-8(18-2)7(5-14)17-9/h4,7-9,14H,3,5H2,1-2H3,(H,12,15,16)/t7-,8+,9-/m1/s1 |
Clave InChI |
YIGBHTQIPVBKNR-HRDYMLBCSA-N |
SMILES isomérico |
CC1=CN(C(=O)NC1=O)[C@H]2C[C@@H]([C@H](O2)CO)SC |
SMILES canónico |
CC1=CN(C(=O)NC1=O)C2CC(C(O2)CO)SC |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![2-ethyl-13-methyl-2,4,9,15-tetrazatricyclo[9.4.0.03,8]pentadeca-1(11),3(8),4,6,12,14-hexaen-10-one](/img/structure/B15194452.png)
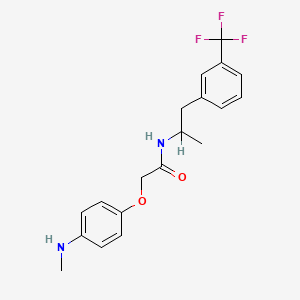
![6-chloro-2-ethyl-9-methyl-2,4,9,15-tetrazatricyclo[9.4.0.03,8]pentadeca-1(11),3(8),4,6,12,14-hexaen-10-one](/img/structure/B15194467.png)

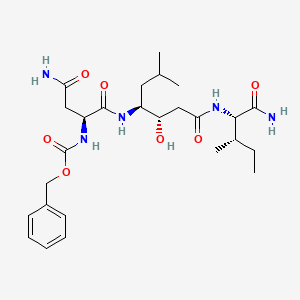
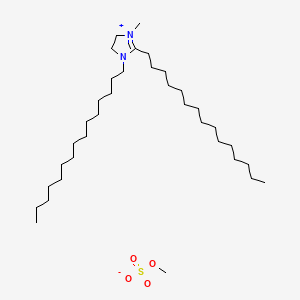

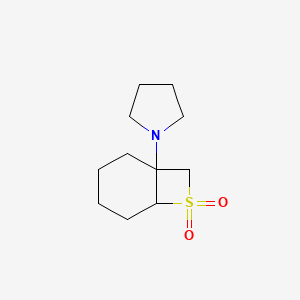
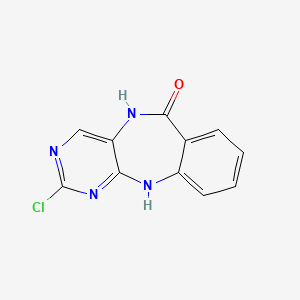
![6-amino-2-[(2S)-pentan-2-yl]oxy-9-(5-piperidin-1-ylpentyl)-7H-purin-8-one;(Z)-but-2-enedioic acid](/img/structure/B15194511.png)
